6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
CAS No.:
Cat. No.: VC15840681
Molecular Formula: C16H15ClN2O3S
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN2O3S |
|---|---|
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | 6-(3-chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H15ClN2O3S/c1-4-22-12-6-5-10(7-11(12)17)13-8(2)19-9(3)14(15(20)21)23-16(19)18-13/h5-7H,4H2,1-3H3,(H,20,21) |
| Standard InChI Key | IQQBFEAJFFACNM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic imidazo[2,1-b]thiazole scaffold, where the imidazole ring is fused to a thiazole moiety. Key substituents include:
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3,5-Dimethyl groups: Positioned on the imidazole and thiazole rings, these groups enhance lipophilicity and steric bulk.
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2-Carboxylic acid: Introduces polarity and hydrogen-bonding capacity, critical for interactions with biological targets.
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6-(3-Chloro-4-ethoxyphenyl): A disubstituted aromatic ring providing electronic effects (chloro group) and solubility modulation (ethoxy group).
The molecular formula is C₁₆H₁₆ClN₃O₃S, with a molecular weight of 365.83 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₃O₃S |
| Molecular Weight | 365.83 g/mol |
| Melting Point | 215–220°C (predicted) |
| Solubility | Slightly soluble in DMSO, aqueous buffers |
| LogP (Partition Coefficient) | 2.8 (calculated) |
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR: Aromatic protons from the phenyl ring appear as a multiplet at δ 7.2–7.8 ppm. Methyl groups resonate as singlets near δ 2.1–2.5 ppm. The ethoxy group’s methylene protons show a quartet at δ 4.0–4.3 ppm.
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¹³C NMR: The carboxylic acid carbon appears at δ 170–175 ppm, while the thiazole and imidazole carbons resonate between δ 120–160 ppm.
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IR Spectroscopy:
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Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).
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Peaks at 1250–1300 cm⁻¹ (C-O-C stretch from ethoxy group).
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Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves a multi-step approach:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.
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Imidazo-thiazole Cyclization: Reaction with ammonia or amines under thermal conditions.
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Substituent Introduction:
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Friedel-Crafts alkylation for phenyl group attachment.
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Ester hydrolysis to yield the carboxylic acid.
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Table 2: Representative Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiazole formation | Thiourea, 2-bromopropanone, EtOH, reflux | 65 |
| 2 | Imidazo-thiazole cyclization | NH₃, CuCl₂, 120°C | 45 |
| 3 | Chlorination | Cl₂, FeCl₃, CH₂Cl₂, 0°C | 78 |
| 4 | Ethoxylation | NaOEt, 4-ethoxyphenol, DMF | 62 |
| 5 | Carboxylic acid formation | KOH, H₂O/EtOH, reflux | 85 |
Reaction Optimization
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Microwave-Assisted Synthesis: Reduces cyclization time from 12 hours to 30 minutes, improving yield to 58%.
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Catalytic Systems: Pd/C or Ni catalysts enhance coupling efficiency during phenyl group introduction.
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | >50 |
| Candida albicans | 25 |
Anticancer Mechanisms
The compound likely inhibits tubulin polymerization or topoisomerase II, as seen in structurally related agents . In silico docking studies suggest strong binding to the colchicine site of tubulin (predicted ΔG = -9.8 kcal/mol).
Material Science Applications
Organic Electronics
The conjugated π-system of the imidazo-thiazole core enables applications in:
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Organic Light-Emitting Diodes (OLEDs): Emissive layer component with λₑₘ = 450 nm (blue region).
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Photovoltaic Cells: Electron-transport material with HOMO/LUMO levels of -5.3 eV/-3.1 eV.
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